Methyl 2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-6-(trifluoromethyl)pyridine-3-carboxylate
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Overview
Description
Methyl 2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-6-(trifluoromethyl)pyridine-3-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a trifluoromethyl group, a dimethylamino group, and a sulfanyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-6-(trifluoromethyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with a trifluoromethylating agent, followed by the introduction of the dimethylamino group and the sulfanyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-6-(trifluoromethyl)pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-6-(trifluoromethyl)pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Research into its potential therapeutic properties includes investigations into its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-6-(trifluoromethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The dimethylamino group can form hydrogen bonds with biological molecules, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-6-methylpyridine-3-carboxylate: Similar structure but lacks the trifluoromethyl group.
Methyl 2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-6-chloropyridine-3-carboxylate: Contains a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Methyl 2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-6-(trifluoromethyl)pyridine-3-carboxylate makes it unique compared to its analogs. This group significantly enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological applications. Additionally, the trifluoromethyl group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Properties
IUPAC Name |
methyl 2-[2-(dimethylamino)-2-oxoethyl]sulfanyl-6-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3S/c1-17(2)9(18)6-21-10-7(11(19)20-3)4-5-8(16-10)12(13,14)15/h4-5H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFXUHMRNWQHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=C(C=CC(=N1)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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